molecular formula C14H16O3 B15196860 Methyl 3-allyl-2-(allyloxy)benzoate CAS No. 6969-42-2

Methyl 3-allyl-2-(allyloxy)benzoate

Cat. No.: B15196860
CAS No.: 6969-42-2
M. Wt: 232.27 g/mol
InChI Key: YIBVZKMTJHJOND-UHFFFAOYSA-N
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Description

Methyl 3-allyl-2-(allyloxy)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an allyl group and an allyloxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-allyl-2-(allyloxy)benzoate typically involves the esterification of 3-allyl-2-(allyloxy)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-allyl-2-(allyloxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The allyl groups can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The allyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of epoxides or hydroxylated derivatives.

    Reduction: Formation of saturated benzoate derivatives.

    Substitution: Formation of substituted benzoates with different functional groups.

Scientific Research Applications

Methyl 3-allyl-2-(allyloxy)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-allyl-2-(allyloxy)benzoate involves its interaction with various molecular targets. The allyl and allyloxy groups can participate in reactions that modify the compound’s reactivity and interaction with biological molecules. The pathways involved may include enzyme-catalyzed transformations and binding to specific receptors or proteins.

Comparison with Similar Compounds

  • Methyl 3-(allyloxy)benzoate
  • Methyl 2-(allyloxy)benzoate
  • Methyl 4-allylbenzoate

Comparison: Methyl 3-allyl-2-(allyloxy)benzoate is unique due to the presence of both allyl and allyloxy groups on the benzene ring, which imparts distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for a wider range of chemical transformations and interactions in various research fields.

Properties

CAS No.

6969-42-2

Molecular Formula

C14H16O3

Molecular Weight

232.27 g/mol

IUPAC Name

methyl 2-prop-2-enoxy-3-prop-2-enylbenzoate

InChI

InChI=1S/C14H16O3/c1-4-7-11-8-6-9-12(14(15)16-3)13(11)17-10-5-2/h4-6,8-9H,1-2,7,10H2,3H3

InChI Key

YIBVZKMTJHJOND-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1OCC=C)CC=C

Origin of Product

United States

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